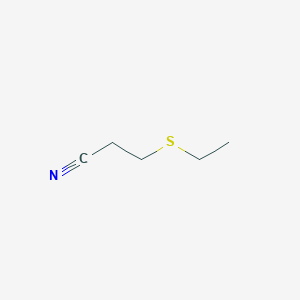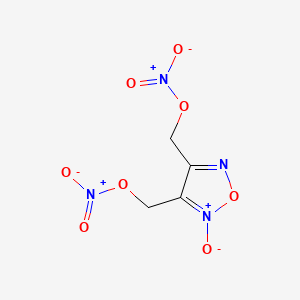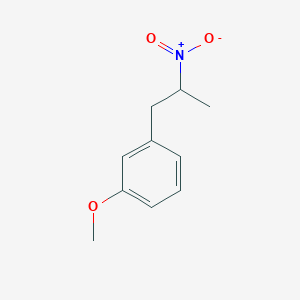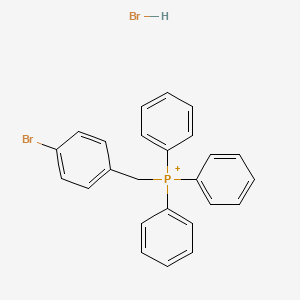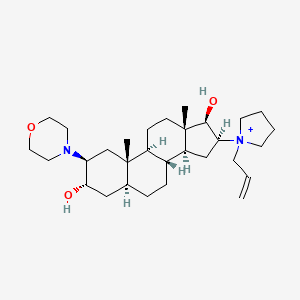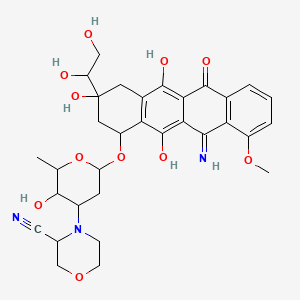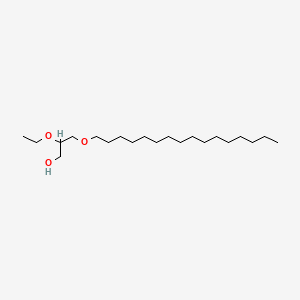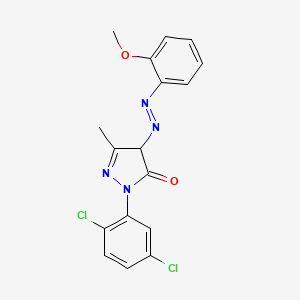![molecular formula C21H14ClN3 B12811985 2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1835683-68-5](/img/structure/B12811985.png)
2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of biphenyl and phenyl groups attached to the triazine ring, along with a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids as reagents . The reaction conditions are generally mild, making it suitable for large-scale industrial production.
Another method involves the use of Grignard reagents, where the biphenyl and phenyl groups are introduced through nucleophilic substitution reactions . This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields.
Analyse Des Réactions Chimiques
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Common reagents used in these reactions include palladium catalysts, boronic acids, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be compared with other similar compounds, such as:
Losartan Related Compound B: Contains a biphenyl group and is used in pharmaceuticals for its antihypertensive properties.
The uniqueness of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine lies in its triazine ring, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Propriétés
Numéro CAS |
1835683-68-5 |
|---|---|
Formule moléculaire |
C21H14ClN3 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
2-chloro-4-phenyl-6-(2-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-11-5-2-6-12-16)23-20(25-21)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
Clé InChI |
HTWLQPULKVXSBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


